DCLX069
Description
Ethyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate (CAS: 792946-69-1) is a benzoate ester derivative featuring a benzyl-substituted piperazine ring and an amino group at the 3-position of the aromatic ring. Its molecular formula is C₂₀H₂₅N₃O₂, with a molecular weight of 339.43 g/mol . The compound is structurally characterized by:
- Ethyl ester group: Enhances lipophilicity and membrane permeability.
- Benzylpiperazine moiety: Contributes to receptor-binding affinity, particularly in neurological and antimicrobial targets.
- Amino group at position 3: Facilitates hydrogen bonding and interactions with biological targets.
This compound is utilized in medicinal chemistry as an intermediate for synthesizing bioactive molecules, including benzimidazole derivatives with antitubercular activity .
Properties
IUPAC Name |
ethyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-2-25-20(24)17-8-9-19(18(21)14-17)23-12-10-22(11-13-23)15-16-6-4-3-5-7-16/h3-9,14H,2,10-13,15,21H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RITRCMIWRZBDID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Nitration of Ethyl 4-Fluorobenzoate
The synthesis begins with introducing a nitro group at position 3 of ethyl 4-fluorobenzoate. Nitration typically employs a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) under controlled temperatures (0–5°C). The meta-directing effect of the fluorine atom ensures regioselective nitration at position 3, yielding ethyl 3-nitro-4-fluorobenzoate.
Representative Conditions:
| Parameter | Value | Source |
|---|---|---|
| Nitrating agent | HNO₃ (90%), H₂SO₄ (10%) | |
| Temperature | 0–5°C | |
| Reaction time | 4–6 hours | |
| Yield | 75–85% |
Step 2: Nucleophilic Aromatic Substitution with 1-Benzylpiperazine
The fluorine atom at position 4 is displaced by 1-benzylpiperazine via SNAr. This step requires polar aprotic solvents (e.g., N,N-dimethylformamide, DMF) and elevated temperatures (120–160°C). The basicity of 1-benzylpiperazine facilitates deprotonation, enhancing nucleophilicity.
Optimized Protocol:
Step 3: Reduction of Nitro to Amino Group
Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl) converts the nitro group to an amine. Hydrogenation is preferred for scalability and cleaner workup.
Reduction Conditions:
| Method | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Catalytic hydrogenation | H₂ (1 atm), 10% Pd/C, ethanol | 85–90% | |
| Tin(II) chloride | SnCl₂ (2.5 equiv), HCl (conc) | 70–75% |
Key Considerations:
- Catalyst Loading: 5–10 wt% Pd/C ensures complete conversion.
- Side Reactions: Over-reduction of the ester group is mitigated by limiting H₂ pressure (<2 atm).
Alternative Method: Direct Amination via Buchwald-Hartwig Coupling
Palladium-catalyzed C–N coupling offers a streamlined approach, circumventing the nitro intermediate. While less common for this compound, analogous syntheses of related benzoates demonstrate feasibility.
Reaction Design
Ethyl 3-amino-4-fluorobenzoate reacts with 1-benzylpiperazine under Buchwald-Hartwig conditions. This one-pot method requires a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃).
Representative Data:
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Pd(OAc)₂ (2 mol%) | |
| Ligand | Xantphos (4 mol%) | |
| Base | Cs₂CO₃ (2.0 equiv) | |
| Solvent | Toluene | |
| Temperature | 110°C | |
| Yield | 55–60% |
Advantages:
Limitations:
Microwave-Assisted Synthesis
Microwave irradiation accelerates SNAr reactions, reducing reaction times from hours to minutes. A modified protocol for ethyl 3-nitro-4-(4-benzylpiperazin-1-yl)benzoate synthesis achieved 80% yield in 30 minutes.
Microwave Conditions:
| Parameter | Value | Source |
|---|---|---|
| Power | 300 W | |
| Temperature | 160°C | |
| Solvent | DMF | |
| Duration | 30 minutes |
Comparative Analysis of Methods
| Method | Steps | Yield (%) | Time | Cost | Scalability |
|---|---|---|---|---|---|
| Three-step sequence | 3 | 65–70 | 48–72 h | Moderate | High |
| Buchwald-Hartwig | 1 | 55–60 | 24 h | High | Moderate |
| Microwave-assisted | 3 | 80 | 6 h | Low | High |
Key Takeaways:
- The three-step method remains the gold standard for industrial-scale synthesis.
- Microwave-assisted synthesis offers time efficiency but requires specialized equipment.
Purification and Characterization
Recrystallization
Crude product is purified via recrystallization from isopropanol or ethanol, achieving >98% purity.
Typical Protocol:
Chemical Reactions Analysis
Types of Reactions: DCLX069 primarily undergoes interactions with protein arginine methyltransferase 1, leading to inhibition of its enzymatic activity. The compound does not typically undergo oxidation, reduction, or substitution reactions under standard conditions used in biological assays.
Common Reagents and Conditions: The primary reagent involved in the activity of this compound is protein arginine methyltransferase 1. The compound is used in various concentrations, typically ranging from 12.5 to 100 µM, to achieve the desired inhibitory effect .
Major Products Formed: The major product formed from the interaction of this compound with protein arginine methyltransferase 1 is the inhibited enzyme complex. This interaction effectively blocks the methylation of arginine residues in target proteins, leading to downstream effects on cellular processes .
Scientific Research Applications
Medicinal Chemistry
Lead Compound Development
Ethyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate serves as a lead compound for synthesizing new pharmaceuticals aimed at central nervous system disorders. Its structural characteristics enable it to interact with neurotransmitter receptors, making it a candidate for developing drugs to treat conditions such as anxiety, depression, and neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Receptor Interaction Studies
The compound's piperazine ring is known to facilitate binding to various receptors, including serotonin and dopamine receptors. Research indicates that derivatives of piperazine can act as antagonists or agonists at these targets, potentially leading to novel treatments for psychiatric disorders .
Biological Studies
Pharmacological Evaluation
In vitro studies have demonstrated that ethyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate exhibits significant biological activity. For instance, it has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease pathology. Compounds with similar structures have shown promise in reducing amyloid-beta aggregation, suggesting that this compound may contribute to neuroprotective strategies .
Multi-target Directed Ligands
This compound can be part of multi-target directed ligands (MTDLs), which are designed to interact with multiple biological targets simultaneously. Such compounds are particularly relevant in treating complex diseases where multiple pathways are involved, such as cancer and neurodegeneration .
Industrial Applications
Synthesis of Complex Organic Molecules
Beyond medicinal uses, ethyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate can be utilized in the synthesis of other complex organic molecules. Its reactivity allows it to serve as a building block in organic synthesis, potentially leading to the development of new materials or chemicals for industrial applications .
Case Studies and Research Findings
Mechanism of Action
DCLX069 exerts its effects by selectively inhibiting protein arginine methyltransferase 1. The compound binds to the S-adenosylmethionine binding pocket of the enzyme, preventing the transfer of methyl groups to arginine residues in target proteins. This inhibition leads to a decrease in arginine methylation, which in turn affects various cellular pathways involved in gene expression, signal transduction, and protein-protein interactions . The molecular targets of this compound include histones and other proteins involved in chromatin remodeling and transcriptional regulation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of Ethyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate becomes evident when compared to analogs. Below is a detailed analysis:
Table 1: Structural and Functional Comparisons
| Compound Name | Key Structural Differences | Impact on Properties |
|---|---|---|
| Ethyl 4-(piperazin-1-yl)benzoate | Piperazine at position 4; lacks benzyl group | Reduced lipophilicity and receptor affinity due to absence of benzyl substituent . |
| Ethyl 3-nitro-4-(piperidin-1-yl)benzoate | Nitro group at position 3; piperidine ring | Enhanced reactivity for reduction reactions; altered bioactivity profile . |
| Ethyl 3-amino-4-(tert-butylamino)benzoate | tert-Butylamino group instead of benzylpiperazine | Increased steric hindrance; modified pharmacokinetics and solubility . |
| Ethyl 3-chloro-5-nitro-4-(piperidin-1-yl)benzoate | Chloro and nitro substituents | Higher electrophilicity; potential for cross-coupling reactions . |
| Ethyl 4-(4-acetylpiperazin-1-yl)-3-bromobenzamide | Acetylpiperazine; bromobenzamide group | Improved enzyme inhibition due to bromine’s electronegativity . |
Impact of Substituent Positioning
- Piperazine vs. Piperidine Rings : Piperazine-containing analogs (e.g., Ethyl 4-(piperazin-1-yl)benzoate) exhibit higher solubility in polar solvents compared to piperidine derivatives (e.g., Ethyl 3-nitro-4-(piperidin-1-yl)benzoate) due to nitrogen atoms in the ring .
- Benzyl Group: The benzyl substituent in Ethyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate enhances lipophilicity by ~20% compared to non-benzylated analogs, improving blood-brain barrier penetration .
Key Research Findings
Antitubercular Applications: Ethyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate derivatives demonstrated 70% yield in synthesizing benzimidazoles with potent activity against INH-resistant M. tuberculosis .
Receptor Binding : The benzylpiperazine group enhances serotonin receptor (5-HT₆) affinity, showing IC₅₀ = 0.8 µM in preliminary assays .
Comparative Solubility: Ethyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate has logP = 2.1, higher than analogs like Ethyl 4-aminobenzoate (logP = 1.5), due to the benzyl group .
Biological Activity
Ethyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by relevant research findings and case studies.
Chemical Structure and Properties
Ethyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate has the molecular formula and a molecular weight of 341.44 g/mol. The compound features a benzoate structure, which is crucial for its interaction with biological targets.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C20H25N3O2 |
| Molecular Weight | 341.44 g/mol |
| Functional Groups | Amine, Ester, Piperazine |
Synthesis
The synthesis of Ethyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate typically involves multi-step organic reactions. Key steps include:
- Aminomethylation : The starting material undergoes aminomethylation to introduce the piperazine moiety.
- Reduction : Reduction using lithium aluminum hydride is employed to modify functional groups.
- Alkylation : Final alkylation steps yield the desired compound with specific substituents.
Antimicrobial Properties
Research has indicated that derivatives of Ethyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate exhibit antimicrobial activity. For instance, studies have shown effective inhibition against various bacterial strains such as Staphylococcus aureus and Klebsiella pneumoniae, with minimum inhibitory concentration (MIC) values indicating potent activity compared to standard antibiotics .
Anti-inflammatory and Analgesic Effects
The compound has also demonstrated anti-inflammatory and analgesic properties. In experimental models, it has been shown to reduce inflammation markers and alleviate pain responses, making it a candidate for further investigation in pain management therapies .
The biological activity of Ethyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate is thought to involve interaction with neurotransmitter receptors and modulation of biochemical pathways. Specifically, the piperazine ring may interact with sigma receptors, which are implicated in various physiological processes including pain perception and neuroprotection .
Study on Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various derivatives, Ethyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate derivatives were tested against both Gram-positive and Gram-negative bacteria using the agar well diffusion method. Results showed that certain derivatives achieved inhibition zones comparable to or greater than those of standard antibiotics .
Research on Anti-inflammatory Activity
A separate investigation focused on the anti-inflammatory effects of this compound in animal models of inflammation. The results indicated significant reductions in edema and inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases .
Q & A
Q. What are the established synthetic routes for Ethyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate, and what key intermediates are involved?
A common synthetic approach involves multi-step functionalization of benzoate derivatives. For example, reductive amination or nucleophilic substitution reactions are employed to introduce the 4-benzylpiperazine moiety. A representative method involves:
- Step 1 : Nitration or halogenation of the benzoate precursor to enable amine coupling.
- Step 2 : Coupling with 4-benzylpiperazine under reflux conditions using polar aprotic solvents (e.g., DMF or ethanol) .
- Step 3 : Reduction of nitro intermediates (e.g., using Pd/C and ammonium formate) to yield the final amino-substituted product .
Critical intermediates include ethyl 3-nitro-4-halogenobenzoate and substituted piperazine derivatives.
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- NMR : H and C NMR are essential for confirming the substitution pattern, particularly the benzylpiperazine group and ester functionality. For example, the piperazine protons appear as broad singlets (δ 2.5–3.5 ppm), while aromatic protons show splitting patterns consistent with para-substitution .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- HPLC : Reverse-phase HPLC with UV detection (e.g., at 254 nm) ensures purity, especially for intermediates prone to side reactions (e.g., nitro reduction byproducts) .
Advanced Research Questions
Q. How does the benzylpiperazine moiety influence the compound’s reactivity in catalytic or supramolecular systems?
The 4-benzylpiperazine group acts as a chelating ligand or hydrogen-bond acceptor , enabling interactions with metal catalysts or biomolecules. For instance:
- In polymer catalysis, ethyl benzoate derivatives (structurally analogous) modulate stereoregularity by coordinating to Ti or Mg centers in Ziegler-Natta systems, affecting chain propagation and termination rates .
- In crystallography, the piperazine nitrogen participates in O—H⋯N hydrogen bonds , stabilizing supramolecular assemblies, as observed in related triazole-thione derivatives .
Methodological Note: X-ray diffraction (using SHELX software ) and DFT calculations are critical for probing these interactions.
Q. What challenges arise in crystallographic analysis of this compound, and how can they be mitigated?
- Challenge 1 : Disorder in the benzyl group due to rotational flexibility.
- Challenge 2 : Weak diffraction from twinned crystals.
- Challenge 3 : Hydrogen atom positioning in hydroxyl or amine groups.
- Solution : Locate H atoms via Fourier difference maps and refine with isotropic displacement parameters .
Q. How can researchers resolve contradictions in catalytic activity data when using this compound in polymer synthesis?
Conflicting results (e.g., activity vs. stereoregularity trends) may arise due to:
- Variable active-site poisoning : Ethyl benzoate derivatives can adsorb onto catalyst surfaces, altering active-center populations .
- Kinetic vs. thermodynamic control : Higher ethyl benzoate concentrations may favor chain transfer over propagation.
- Methodology :
Conduct kinetic studies (e.g., C-labeled monomers) to quantify chain-transfer rates.
Use XPS or EXAFS to analyze catalyst surface composition post-reaction .
Q. What strategies optimize the compound’s bioactivity in medicinal chemistry applications?
- Structure-Activity Relationship (SAR) : Modify the ester group (e.g., replace ethyl with methyl) or introduce electron-withdrawing substituents on the benzyl ring to enhance binding to biological targets .
- Prodrug Design : Hydrolyze the ester moiety in vivo to release the active carboxylic acid derivative, improving bioavailability .
- Crystallographic Screening : Co-crystallize with enzymes (e.g., mycobacterial targets) to identify key binding interactions .
Q. How does solvent choice impact the compound’s stability during long-term storage?
- Polar solvents (e.g., DMF, DMSO) : Accelerate ester hydrolysis under acidic/basic conditions.
- Non-polar solvents (e.g., ethyl acetate) : Minimize degradation but may promote crystallization.
- Recommendation : Store in anhydrous ethyl acetate at -20°C, with molecular sieves to absorb moisture .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
